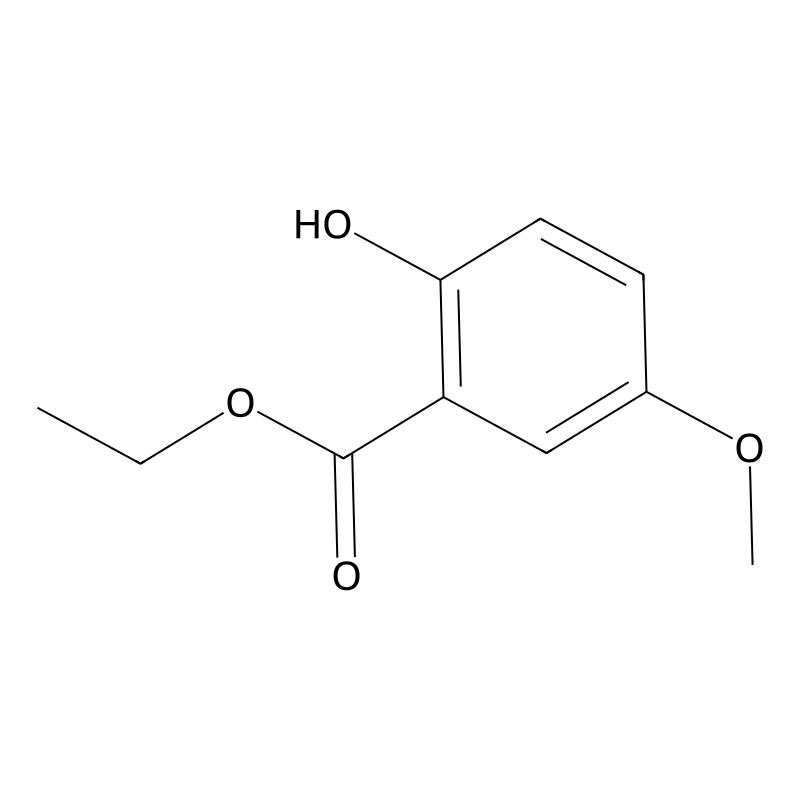

Ethyl 2-hydroxy-5-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Gefitinib

Scientific Field: Pharmaceutical Engineering

Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” is used as a starting material in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases.

Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions.

Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4%.

Thermophysical Properties

Scientific Field: Physical Chemistry

Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” has been studied for its thermophysical properties.

Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package.

Antifeedants for the Pine Weevil

Scientific Field: Entomology

Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” and its derivatives have been evaluated as antifeedants for the Pine Weevil, Hylobius abietis.

Methods of Application: The antifeedant activity was evaluated by bioassaying related compounds obtained by rational syntheses of functional group analogs and structural isomers.

Results or Outcomes: The study identified several highly effective antifeedants, including methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate.

Excited State Proton Transfer

Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” has been studied for its excited state proton transfer.

Methods of Application: The study involved the fluorescence of methyl 5-chlorosalicylate and methyl 5-methoxysalicylate.

Results or Outcomes: The study provided insights into the excited state proton transfer of these compounds.

Antifeedants for Other Insects

Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” and its derivatives have also been evaluated as antifeedants for other insects.

Methods of Application: Similar to the Pine Weevil, the antifeedant activity was evaluated by bioassaying related compounds obtained by rational syntheses of functional group analogs and structural isomers.

Results or Outcomes: The study identified several effective antifeedants, including methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate.

Commercial Availability

Scientific Field: Commercial Chemistry

Methods of Application: This compound can be used in various research and development applications.

Results or Outcomes: The availability of this compound facilitates its use in a wide range of scientific research.

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester characterized by the presence of a hydroxyl and a methoxy group on the benzene ring, specifically at the 2 and 5 positions, respectively. Its molecular formula is and it has a molecular weight of approximately 196.2 g/mol. This compound is often utilized in various chemical syntheses and has been studied for its potential biological activities.

- Esterification: It can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol, often using acid catalysts to enhance the reaction rate.

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding acid and alcohol.

Research indicates that ethyl 2-hydroxy-5-methoxybenzoate exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

- Antioxidant Activity: The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems.

- Potential Anti-inflammatory Effects: Preliminary studies suggest that it might reduce inflammation, although more research is needed to substantiate these claims.

Several methods have been reported for synthesizing ethyl 2-hydroxy-5-methoxybenzoate:

- Esterification of Hydroxybenzoic Acid:

- Reacting 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

- Aluminum Chloride-Catalyzed Reactions:

- Using Dicyclohexylcarbodiimide (DCC):

Ethyl 2-hydroxy-5-methoxybenzoate finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may be explored for developing new antimicrobial or anti-inflammatory drugs.

- Cosmetics: Its potential antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.

- Agriculture: As an antifeedant, it could be used in pest control formulations .

Ethyl 2-hydroxy-5-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-hydroxybenzoate | Hydroxyl group at position 4 | Used as a preservative in cosmetics |

| Ethyl 3-hydroxybenzoate | Hydroxyl group at position 3 | Known for its anti-inflammatory effects |

| Ethyl salicylate | Salicylic acid derivative | Commonly used as a topical analgesic |

| Methyl 2-hydroxy-5-methoxybenzoate | Methyl group instead of ethyl | Exhibits different solubility properties |

Ethyl 2-hydroxy-5-methoxybenzoate is unique due to its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds.

Ethyl 2-hydroxy-5-methoxybenzoate, a derivative of benzoic acid with the molecular formula C10H12O4 and molecular weight of 196.2 g/mol, can be synthesized through several traditional esterification methods [1]. The most common approach involves the Fischer esterification reaction, which is a special type of esterification conducted by refluxing 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst [20]. This direct condensation method represents one of the most straightforward and economically viable routes for industrial-scale production of this compound [6].

The Fischer-Speier esterification mechanism for synthesizing ethyl 2-hydroxy-5-methoxybenzoate follows a six-step process that begins with the protonation of the carbonyl oxygen of 2-hydroxy-5-methoxybenzoic acid using an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [20] [27]. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol in the subsequent addition step [27]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer steps, elimination of water, and finally deprotonation to yield the neutral ester product [27].

A key challenge in the traditional Fischer esterification of ethyl 2-hydroxy-5-methoxybenzoate is the unfavorable chemical equilibrium, which necessitates strategies such as using excess ethanol or removing water to drive the reaction toward completion [20]. Common approaches to overcome this limitation include:

- Using Dean-Stark distillation apparatus to continuously remove water formed during the reaction [20].

- Employing drying agents such as anhydrous salts or molecular sieves to absorb water from the reaction mixture [20].

- Utilizing a large excess of ethanol to shift the equilibrium toward product formation [28].

The traditional esterification of 2-hydroxy-5-methoxybenzoic acid typically requires reaction times of 1-10 hours at temperatures ranging from 60-110°C [20]. The reaction is often carried out without solvent when using excess ethanol, or in non-polar solvents like toluene or hexane that facilitate water removal [20]. Yields from traditional Fischer esterification methods for similar benzoate esters typically range from 55-80%, depending on reaction conditions and purification methods [19] [17].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems has significantly enhanced the synthesis of ethyl 2-hydroxy-5-methoxybenzoate by improving reaction rates, yields, and selectivity [22]. Both homogeneous and heterogeneous catalysts have been investigated for the esterification of benzoic acid derivatives, with particular focus on Lewis acids, solid acid catalysts, and metal-based systems [21].

Lewis acid catalysts have demonstrated remarkable efficiency in the direct esterification of benzoic acid derivatives with alcohols [21]. High-valent Lewis acidic metal salts and organometallics exhibit distinctive activity in these reactions, with catalysts such as hafnium tetrachloride tetrahydrofuran complex (HfCl4·(THF)2) achieving high yields at catalyst loadings as low as 0.2 mol% [21]. For the synthesis of ethyl 2-hydroxy-5-methoxybenzoate, bismuth triflate (Bi(OTf)3) has shown promising results, providing full conversion with minimal side reactions when used at 1 mol% loading [21].

Solid acid catalysts offer advantages in terms of ease of separation, reusability, and environmental compatibility [22]. Zirconium-based catalysts have been particularly effective for the synthesis of benzoate esters [22]. A study on the synthesis of methyl benzoates using zirconium with various carriers demonstrated that these catalysts can function effectively without the need for additional acid catalysts, which represents a significant improvement over traditional methods requiring strong mineral acids [22].

The optimization of reaction parameters plays a crucial role in maximizing the yield and purity of ethyl 2-hydroxy-5-methoxybenzoate [26]. Key parameters that influence the esterification process include:

- Molar ratio of reactants: An optimal molar ratio of 2-hydroxy-5-methoxybenzoic acid to ethanol typically ranges from 1:3 to 1:5, with excess alcohol generally favoring higher conversion rates [28].

- Catalyst concentration: The optimal catalyst loading depends on the specific catalyst system but generally falls within 1-5 mol% relative to the acid substrate [21] [26].

- Reaction temperature and time: Higher temperatures accelerate the reaction but may promote side reactions, necessitating a balance for optimal results [26].

- Solvent selection: Non-polar solvents like toluene often yield better results than polar solvents for esterification reactions [26].

Table 1: Optimization Parameters for Catalytic Esterification of Benzoic Acid Derivatives

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Acid:Alcohol Molar Ratio | 1:3 to 1:5 | Higher alcohol ratio increases conversion | [28] |

| Catalyst Loading | 1-5 mol% | Higher loading accelerates reaction but may increase side products | [21] [26] |

| Temperature | 70-90°C | Higher temperatures increase rate but may reduce selectivity | [26] |

| Reaction Time | 4-8 hours | Longer times increase conversion but plateau after optimal duration | [26] |

| Solvent | Non-polar (e.g., toluene) | Non-polar solvents generally give higher yields | [26] |

Research findings indicate that the presence of ortho-substituents, such as the hydroxyl group in ethyl 2-hydroxy-5-methoxybenzoate, can significantly affect the esterification process due to steric hindrance and electronic effects [22]. The hydroxyl group at the ortho position can form hydrogen bonds with the carbonyl group, potentially reducing reactivity [22]. To overcome this challenge, specialized catalytic systems that can activate both the carboxylic acid and alcohol functionalities have been developed [26].

Green Chemistry and Sustainable Synthesis

The synthesis of ethyl 2-hydroxy-5-methoxybenzoate has evolved significantly with the integration of green chemistry principles, focusing on environmentally benign methodologies that reduce waste generation, energy consumption, and the use of hazardous substances [4] [15]. Sustainable approaches to the synthesis of this compound align with the fundamental principles of green chemistry, which promote atom-efficient reactions and the use of safer solvents and reaction conditions [4].

Microwave-assisted synthesis represents a significant advancement in the green synthesis of benzoate esters, including ethyl 2-hydroxy-5-methoxybenzoate [25]. This method offers several advantages over conventional heating techniques, including faster reaction times, higher yields, and reduced energy consumption [25]. In a comparative study of benzoate ester synthesis, microwave-assisted reactions completed within 7 minutes, compared to several hours required for conventional methods, while also delivering improved product purity [25]. The directed energy transfer in microwave heating results in more efficient and selective reactions, making it an attractive option for sustainable esterification processes [25].

Ion-exchange resins have emerged as environmentally friendly catalysts for the esterification of benzoic acid derivatives [15]. The Dowex hydrogen ion/sodium iodide (Dowex H+/NaI) approach has demonstrated high efficiency in esterification reactions, offering several green chemistry benefits [15]:

- High yields under mild reaction conditions

- Energy efficiency through lower reaction temperatures

- Non-toxic catalyst system

- Simple product isolation procedures

- Reusable catalyst, reducing waste generation [15]

Deep eutectic solvents (DES) represent another innovative approach to sustainable esterification of benzoic acid derivatives [24]. These solvents, composed of hydrogen bond donors and acceptors, function as dual solvent-catalysts for esterification reactions [24]. A study using p-toluene sulfonic acid as the hydrogen bond donor and benzyl tri-ethyl ammonium chloride as the hydrogen bond acceptor achieved high conversion rates (67.5-88.3%) for benzoic acid esterification with various alcohols [24]. The advantages of DES include ease of preparation, low cost, environmental friendliness, reusability, and straightforward product separation [24].

Table 2: Comparison of Green Chemistry Approaches for Benzoate Ester Synthesis

| Method | Reaction Time | Yield (%) | Energy Consumption | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted | 7 minutes | 80-94% | Low | Moderate | Low |

| Dowex H+/NaI | 4-6 hours | 75-90% | Moderate | High (>5 cycles) | Very Low |

| Deep Eutectic Solvents | 3-5 hours | 67-88% | Moderate | High (>5 cycles) | Low |

| Conventional Heating | 8-24 hours | 55-80% | High | Variable | Moderate to High |

The development of water-based reaction systems for esterification represents another significant advancement in sustainable synthesis [9]. Traditional esterification reactions typically require anhydrous conditions, as water can shift the equilibrium toward hydrolysis rather than ester formation [20]. However, recent research has demonstrated that certain catalytic systems can effectively promote esterification in aqueous media, significantly reducing the environmental impact of the process [9] [12].

Biocatalytic approaches using enzymes offer perhaps the most environmentally friendly route to synthesizing ethyl 2-hydroxy-5-methoxybenzoate [4]. Lipases and esterases can catalyze the esterification reaction under mild conditions (ambient temperature and neutral pH), with high regioselectivity and without generating hazardous waste [4]. Although enzymatic methods may require longer reaction times compared to chemical catalysis, they represent a promising direction for truly sustainable synthesis of benzoate esters [4].

Patent-Protected Synthetic Routes

Several innovative synthetic routes for ethyl 2-hydroxy-5-methoxybenzoate and related compounds have been protected by patents, highlighting the industrial significance of these compounds and their synthesis methodologies [5] [10] [16]. These patent-protected approaches often focus on improving yield, reducing production costs, or developing novel applications for the resulting compounds [10].

One patented approach involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, which serves as a key intermediate in the synthesis of pharmaceutical compounds [5]. This process employs anhydrous conditions for direct methylation of the acid to produce the corresponding ester [5]. The patent specifies that methylation conducted under anhydrous conditions allows for direct conversion of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate, whereas aqueous conditions necessitate a two-step process involving initial esterification followed by methylation [5].

Another patent describes a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate through a halogenation-condensation sequence [10]. The synthetic route involves:

- Halogenation (chlorination, bromination, or iodization) of 2-methoxy-4-acetylamine methyl benzoate using methylene dichloride as solvent at 10-40°C for 2-8 hours

- Condensation of the halogenated intermediate with sodium ethanesulfinate in dimethylformamide at 50-90°C for 5-10 hours

- Deacetylation using methanol and sulfuric acid under reflux conditions for 5-10 hours [10]

This patented method claims advantages including a simplified operational path, high product yield (up to 80%), excellent product quality (purity reaching 99.5%), and reduced waste generation compared to previous methods [10].

A patent for synthesizing methyl 3-(cyanomethyl)benzoate outlines a process starting from m-toluic acid, which undergoes sequential acylation with thionyl chloride, chlorination with liquid chlorine, esterification with anhydrous methanol, and finally cyanidation using sodium cyanide in toluene [16]. This method claims high yield while avoiding severe waste pollution, making it suitable for industrial production [16].

Table 3: Patent-Protected Synthetic Routes for Benzoate Esters

| Patent Reference | Starting Material | Key Intermediates | Reaction Conditions | Claimed Advantages |

|---|---|---|---|---|

| US3965173A [5] | 5-chlorosalicylic acid | Methyl 5-chloro-2-methoxybenzoate | Anhydrous methylation | Direct conversion, higher yield |

| CN103553991A [10] | 2-methoxy-4-acetylamine methyl benzoate | Halogenated intermediates | Halogenation, condensation, deacetylation | Simple route, high yield (80%), high purity (99.5%) |

| CN105130846A [16] | m-toluic acid | Acyl chloride, chlorinated intermediate | Sequential acylation, chlorination, esterification, cyanidation | High yield, reduced pollution |

For the specific synthesis of ethyl 2-hydroxy-5-methoxybenzoate, a patented approach involves the selective protection and esterification strategy [13]. This method typically begins with the protection of the more reactive phenolic hydroxyl group through methylation using reagents such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate [13]. The protected intermediate then undergoes esterification with ethanol under acidic conditions to yield ethyl 2-hydroxy-5-methoxybenzoate [13].

Another patent-protected route for synthesizing substituted benzoate esters involves the use of phase transfer catalysis [8]. This approach employs tetrabutylammonium bromide as a phase transfer catalyst in a mixture of dichloromethane and water, facilitating the reaction between the benzoic acid derivative and the alkylating agent [8]. This method offers advantages including rapid reaction at room temperature, simple work-up procedures, and scalability for industrial production [8].